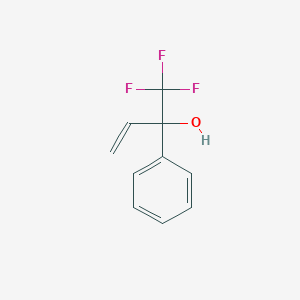

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Description

The Significance of Trifluoromethyl Functionality in Organic Synthesis

The trifluoromethyl group is a powerful modulator of molecular properties. researchgate.net Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly influences the electronic environment of a molecule. nih.gov This electronic perturbation can alter the acidity of nearby functional groups and affect reaction pathways. nih.gov

Furthermore, the CF3 group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov In medicinal chemistry, this often translates to improved pharmacokinetic profiles of drug candidates. The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is also increased by the presence of a trifluoromethyl group, which can improve membrane permeability and bioavailability. researchgate.net These combined effects make the trifluoromethyl group a highly desirable substituent in the design of pharmaceuticals and agrochemicals.

Structural Classification and General Reactivity of α-Trifluoromethyl Carbinols

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol belongs to the class of α-trifluoromethyl carbinols, which are alcohols where the hydroxyl-bearing carbon is directly attached to a trifluoromethyl group. In this specific case, it is also a tertiary allylic alcohol, meaning the carbinol carbon is bonded to three other carbon atoms, one of which is part of a vinyl group.

The general structure of an α-trifluoromethyl carbinol can be represented as R1R2C(OH)CF3. The reactivity of these compounds is largely dictated by the strong electron-withdrawing effect of the CF3 group, which makes the hydroxyl group more acidic compared to its non-fluorinated counterparts. nih.gov

The synthesis of α-trifluoromethyl carbinols often involves the nucleophilic trifluoromethylation of a corresponding ketone or aldehyde. Reagents such as trifluoromethyl(trimethylsilane) (TMSCF3), also known as the Ruppert-Prakash reagent, are commonly employed for this purpose. The reaction typically proceeds via the addition of a trifluoromethyl anion or its equivalent to the carbonyl carbon.

Overview of Synthetic Challenges in Constructing this compound Core Structures

The synthesis of a specific chiral tertiary allylic alcohol like this compound presents several notable challenges. A primary route would involve the addition of a vinyl nucleophile to 1,1,1-trifluoroacetophenone. However, controlling the stereochemistry at the newly formed chiral center is a significant hurdle. Achieving high enantioselectivity in such additions often requires the use of chiral catalysts or auxiliaries.

Alternatively, the reaction of a trifluoromethyl nucleophile with phenyl vinyl ketone could be envisioned. A major challenge in this approach is controlling the regioselectivity of the addition. Nucleophiles can add to the carbonyl carbon (1,2-addition) to give the desired allylic alcohol, or to the β-carbon of the vinyl group (1,4-conjugate addition), leading to a different product.

Furthermore, the stability of the starting materials and products can be a concern. Trifluoromethyl ketones can be less reactive than their non-fluorinated analogs, and the resulting tertiary allylic alcohols may be prone to elimination or rearrangement reactions under certain conditions. The development of mild and selective reaction conditions is therefore crucial for the successful synthesis of these target molecules.

While specific research detailing the synthesis of this compound is not widely available in peer-reviewed literature, the general strategies for constructing similar trifluoromethylated tertiary alcohols provide a framework for approaching this synthetic problem. The following table outlines some general methods for the synthesis of α-trifluoromethyl carbinols.

| Reaction Type | Reactants | Product | General Notes |

| Nucleophilic Trifluoromethylation | Ketone/Aldehyde + CF3 Nucleophile (e.g., TMSCF3) | α-Trifluoromethyl Carbinol | A common and direct method. The choice of catalyst can influence enantioselectivity in asymmetric syntheses. |

| Grignard Reaction | Trifluoromethyl Ketone + Vinyl Grignard Reagent | Tertiary Allylic Alcohol | A classic carbon-carbon bond-forming reaction. Careful control of reaction conditions is needed to avoid side reactions. |

| Friedel-Crafts Alkylation | Aromatic Compound + Trifluoromethylated Electrophile | Aryl-substituted Trifluoromethyl Compound | This method is more suited for attaching the trifluoromethylated moiety to an aromatic ring. |

Detailed Research Findings

Detailed experimental studies focused solely on this compound are scarce in the accessible scientific literature. However, research on analogous structures provides valuable insights into the expected synthetic pathways and reactivity. For instance, the enantioselective addition of vinyl nucleophiles to trifluoromethyl ketones, often facilitated by chiral catalysts, has been a subject of investigation. These studies lay the groundwork for potential synthetic routes to enantiopure this compound.

The following table summarizes the key properties of the target compound, derived from publicly available data.

| Property | Value | Source |

| Molecular Formula | C10H9F3O | Publicly available chemical databases |

| Molecular Weight | 202.17 g/mol | Publicly available chemical databases |

| CAS Number | 134418-70-5 | Publicly available chemical databases |

Further research is required to fully elucidate the specific reactivity, and spectroscopic characteristics, and to develop efficient and stereoselective synthetic methods for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-phenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTXJLLJGFCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370370 | |

| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-70-5 | |

| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1,1,1 Trifluoro 2 Phenylbut 3 En 2 Ol

Cyclization and Annulation Reactions

The presence of the phenyl and vinyl groups in proximity to the trifluoromethyl-substituted alcohol moiety makes 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol and its derivatives precursors for cyclization reactions to form indene (B144670) structures.

In the presence of a strong acid such as sulfuric acid, 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols, which are structurally related to this compound, undergo a rapid and quantitative cyclization. rsc.org This reaction proceeds at room temperature and yields 1-aryl-3-trifluoromethyl-1H-indenes. rsc.org The process involves the formation of an intermediate trifluoromethyl-stabilized allyl cation, which then undergoes an intramolecular electrophilic attack on the adjacent aryl ring. rsc.org

This transformation is not limited to the free alcohols; their corresponding trimethylsilyl (B98337) (TMS) ethers also undergo cyclization under the same conditions to afford the same trifluoromethylated indene products. rsc.org The reaction is notable for its efficiency, often completing in a matter of minutes. rsc.org

Furthermore, the initially formed 1-aryl-3-trifluoromethyl-1H-indenes can undergo isomerization. When dissolved in ethyl acetate (B1210297) in the presence of silica (B1680970) gel, these compounds quantitatively rearrange to the more stable 3-aryl-1-trifluoromethyl-1H-indenes over a period of several hours at room temperature. rsc.org

The key to the regioselectivity of the indene formation lies in the behavior of the intermediate trifluoromethyl allyl cation. The cyclization occurs regioselectively at the allylic carbon atom that is most distant from the strongly electron-withdrawing trifluoromethyl group. rsc.org This directs the electrophilic attack to the appropriate position on the aryl ring to facilitate the 5-membered ring closure characteristic of the indene scaffold.

The formation of indenes through the cyclization of allylic cations is a more general strategy in organic synthesis. acs.orgrsc.orgnih.govorganic-chemistry.orgsonar.ch For instance, diaryl- and alkyl aryl-1,3-dienes can be cyclized to indenes using a catalytic amount of trifluoromethanesulfonic acid (TfOH) under mild conditions. organic-chemistry.org This proceeds through a stable benzylic carbocation formed by Markovnikov protonation, followed by cationic cyclization. organic-chemistry.org Similarly, arylallenes react with tris(pentafluorophenyl)borane (B72294) to yield substituted indenes. rsc.org

| Starting Material | Acid | Product | Yield (%) | Reference |

| 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ol | H₂SO₄ | 1-Aryl-3-trifluoromethyl-1H-indene | Quantitative | rsc.org |

| TMS-ether of 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ol | H₂SO₄ | 1-Aryl-3-trifluoromethyl-1H-indene | Quantitative | rsc.org |

Oxidation Reactions of Trifluoromethyl Carbinols

The tertiary alcohol group in this compound, a type of trifluoromethyl carbinol, can be oxidized to the corresponding ketone.

The oxidation of trifluoromethyl carbinols to α-trifluoromethyl ketones is a valuable transformation, as these products are important building blocks in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group. nih.gov Various catalytic methods have been developed for this purpose.

While direct oxidation of this compound is not explicitly detailed in the provided search results, general methods for the oxidation of similar alcohols are well-established. These often involve transition metal catalysts or metal-free oxidation systems. For example, the direct 1,2-oxidative trifluoromethylation of olefins can produce α-trifluoromethyl ketones. nih.gov

Selective oxidation of alcohols to aldehydes and ketones can be achieved using various reagents and conditions. researchgate.netcapes.gov.br For secondary alcohols, a range of oxidants can be employed, from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidations.

In the context of trifluoromethyl carbinols, the strong electron-withdrawing nature of the CF₃ group can influence the reactivity of the adjacent alcohol. However, established oxidation protocols are generally applicable. For instance, the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones can be achieved in good yields using safe and inexpensive oxidants under mild conditions. researchgate.netcapes.gov.br

| Alcohol Type | Reagent/System | Product | General Applicability |

| Primary Alcohol | PCC, DMP, Swern Oxidation | Aldehyde | Widely used |

| Secondary Alcohol | PCC, DMP, Swern Oxidation, Jones Reagent | Ketone | Widely used |

| Benzylic Alcohol | MnO₂, PCC | Aldehyde/Ketone | Selective for benzylic position |

Derivatization and Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukvanderbilt.edu For this compound, both the hydroxyl and the vinyl groups are amenable to a variety of transformations.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu Alternatively, it can be protected during reactions at other parts of the molecule. The vinyl group can undergo a range of addition reactions, including hydrogenation, halogenation, and epoxidation, to introduce new functionalities.

While specific examples of derivatization for this compound are not detailed in the provided search results, the principles of FGI are broadly applicable to this molecule, allowing for its conversion into a wide array of other compounds. imperial.ac.uk For example, the related compound 1,1,1-trifluoro-4-phenylbut-3-en-2-one (B2689300) is commercially available and could potentially be synthesized from this compound via oxidation. sigmaaldrich.com

| Functional Group | Reaction Type | Potential Product Functional Group |

| Hydroxyl | Esterification | Ester |

| Hydroxyl | Etherification | Ether |

| Hydroxyl | Conversion to Leaving Group | Tosylate, Mesylate |

| Alkene | Hydrogenation | Alkane |

| Alkene | Halogenation | Dihaloalkane |

| Alkene | Epoxidation | Epoxide |

| Alkene | Hydroboration-Oxidation | Alcohol |

Acetylation and Hydrolysis of the Hydroxyl Group

The hydroxyl group of this compound can undergo acetylation to form the corresponding acetate ester, (1,1,1-Trifluoro-4-phenylbut-3-en-2-yl) acetate. This reaction is a standard method for protecting the alcohol functionality or for modifying the compound's properties. The resulting ester can then be subjected to hydrolysis to regenerate the parent alcohol. This reversible transformation is a fundamental tool in synthetic organic chemistry, allowing for the strategic manipulation of the molecule during multi-step syntheses.

Palladium-Catalyzed Transformations of Allylic Alcohols

Palladium catalysis offers a powerful and versatile approach for the functionalization of allylic alcohols like this compound. These transformations are central to modern organic synthesis due to their efficiency and selectivity.

Silylation: While specific examples for the direct palladium-catalyzed silylation of this compound are not prevalent in the searched literature, the analogous hydrosilylation of propargylic alcohols serves as a key synthetic route to related allylic silanes. nih.gov This suggests the potential for similar reactivity with the target molecule.

Borylation: The palladium-catalyzed borylation of aryl halides and triflates is a well-established method for the synthesis of arylboronates. organic-chemistry.orgresearchgate.net These reactions typically employ a palladium catalyst, such as PdCl2(dppf), in the presence of a base like triethylamine. organic-chemistry.org A variety of boron reagents can be used, including bis(pinacolato)diboron (B136004) (B2pin2) and tetrakis(dimethylamino)diboron. nih.gov The resulting boronic acids and their derivatives are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. researchgate.netnih.gov Although direct borylation of this compound itself is not explicitly detailed, the principles of palladium-catalyzed borylation are broadly applicable and suggest a feasible pathway for its conversion to a borylated derivative. The choice of catalyst and reaction conditions can be critical, with different ligands and boron sources offering complementary reactivity. nih.gov

Table 1: Overview of Palladium-Catalyzed Borylation Conditions

| Catalyst | Boron Reagent | Base | Solvent | Key Features |

| PdCl2(dppf) | Pinacolborane | Et3N | Dioxane | High yields for aryl halides and triflates. organic-chemistry.org |

| Pd(OAc)2/DPEphos | Pinacolborane | Et3N | Not Specified | Effective for electron-donor substituted aryl bromides. nih.gov |

| Not Specified | Tetrakis(dimethylamino)diboron | Not Specified | Not Specified | More atom economical than methods using B2pin2. nih.gov |

This table summarizes common conditions for the palladium-catalyzed borylation of aryl halides, which can be conceptually applied to allylic alcohols.

Reactions Involving the Alkenyl Moiety

The carbon-carbon double bond in this compound provides another reactive site for various chemical transformations.

Hydrosilylation of Propargylic Alcohol Analogs as Precursors

The synthesis of allylic alcohols, including structures related to this compound, can be achieved through the regioselective hydrosilylation of propargylic alcohols. nih.gov This reaction involves the addition of a silicon hydride across the carbon-carbon triple bond of a propargyl alcohol, typically catalyzed by a transition metal complex. This method provides a powerful tool for accessing a wide range of substituted allylic alcohols.

Friedel-Crafts Alkylation with α,β-Unsaturated Trifluoromethyl Ketones

The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to aromatic rings. masterorganicchemistry.com In the context of synthesizing compounds related to this compound, the Friedel-Crafts alkylation of aromatic compounds with α,β-unsaturated trifluoromethyl ketones is a relevant synthetic strategy. buchler-gmbh.com This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to activate the ketone towards nucleophilic attack by the aromatic ring. masterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.comyoutube.com Intramolecular versions of the Friedel-Crafts reaction are also valuable for the synthesis of polycyclic systems. masterorganicchemistry.com

Research has also explored three-component Friedel-Crafts transformations, which allow for the synthesis of complex molecules from simple starting materials in a single step. nih.gov For instance, arenes, alkynes, and a trifluoromethylthiolating agent can be combined to produce alkenyl trifluoromethyl sulfides with high regio- and stereocontrol. nih.gov

Table 2: Key Aspects of Friedel-Crafts Reactions

| Reaction Type | Electrophile | Catalyst | Key Features |

| Alkylation | Alkyl halide | Lewis Acid (e.g., AlCl3) | Forms a new C-C bond to an aromatic ring; can be prone to carbocation rearrangements. masterorganicchemistry.com |

| Acylation | Acyl halide | Lewis Acid (e.g., AlCl3) | Forms an aryl ketone; no rearrangements occur. masterorganicchemistry.com |

| With α,β-Unsaturated Ketones | α,β-Unsaturated trifluoromethyl ketone | Squaramide Organocatalyst | Can be used for asymmetric synthesis. buchler-gmbh.com |

| Three-Component Reaction | Alkynes/Alkenes | HFIP (Hexafluoro-2-propanol) | Metal-free synthesis of alkenyl and alkyl trifluoromethyl sulfides. nih.gov |

Mechanistic Investigations of Reactions Involving 1,1,1 Trifluoro 2 Phenylbut 3 En 2 Ol and Its Analogs

Elucidation of Catalytic Cycles and Intermediates

Studies on Ni–Ti Bimetallic Catalysis Mechanisms, including Rate-Determining Steps and Role of Lewis Acids

Synergistic Ni-Ti bimetallic catalysis has emerged as a powerful tool for various chemical transformations. researchgate.net In the context of reactions involving allylic alcohols, mechanistic studies have provided insights into the cooperative roles of the two metals. For instance, in the redox-neutral coupling of allyl alcohols with trifluoromethyl ketones, a synergistic Ni-Ti bimetallic system is employed. researchgate.net

The catalytic cycle is proposed to involve the formation of a nickelacycle intermediate. The enantioselectivity of the reaction is determined during the oxidative cyclization on a nickel(0) center. researchgate.net Lewis acids play a critical role in facilitating bond cleavage and promoting reactivity in nickel-catalyzed reactions. rsc.orgsouthwales.ac.uk The specific role of the Lewis acid can vary depending on the transition state of the reaction. In some cases, the Lewis acid enhances charge transfer from the metal to the substrate. rsc.org In other instances, it can reduce the Pauli repulsion between occupied orbitals, thereby lowering the activation energy. rsc.org The interaction between the Lewis acid and the substrate or even the transition metal itself can significantly influence the reaction pathway and efficiency. rsc.orgnih.govrsc.org Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these bimetallic systems, including the identification of rate-determining steps. researchgate.net

Key Findings in Ni-Ti Bimetallic Catalysis:

| Aspect | Observation | Implication |

| Catalyst System | Synergistic Ni-Ti bimetallic complexes | Enhanced reactivity and selectivity compared to single-metal catalysts. researchgate.netresearchgate.netmdpi.com |

| Key Intermediate | Nickelacycle | Crucial for the formation of new carbon-carbon bonds. researchgate.net |

| Role of Lewis Acid (Ti) | Activates substrates, enhances charge transfer, reduces Pauli repulsion. rsc.orgsemanticscholar.org | Facilitates bond cleavage and lowers the energy barrier for key steps. rsc.org |

| Rate-Determining Step | Often related to oxidative addition or reductive elimination. | Understanding this step is key to optimizing reaction conditions. |

| Enantioselectivity | Determined during oxidative cyclization on Ni(0). researchgate.net | Chiral ligands on the nickel center are crucial for asymmetric synthesis. |

Examination of Palladium-Catalyzed Mechanisms, including Activation of Hydroxyl Groups and Transmetalation Steps

Palladium catalysis is widely used for the functionalization of allylic alcohols. Mechanistic investigations have revealed key steps in these transformations. The activation of the hydroxyl group of the allylic alcohol is a critical initial step. diva-portal.orgacs.org In many cases, this is facilitated by a Lewis acid, which can be generated in situ from the catalyst's counterion, such as BF₃ from a tetrafluoroborate anion. diva-portal.orgacs.org This Lewis acid promotes the cleavage of the C-OH bond, leading to the formation of a π-allyl palladium complex. diva-portal.orgacs.org

The transmetalation step, where a nucleophilic partner transfers its organic group to the palladium center, is often the turnover-limiting step in the catalytic cycle. diva-portal.orgacs.org Kinetic analysis has provided evidence for this in reactions such as the synthesis of allylic silanes and boronates from allylic alcohols. diva-portal.orgacs.org The nature of the nucleophile and the ligands on the palladium catalyst significantly influence the efficiency of this step. nih.gov In some systems, particularly those involving C-H activation, the reaction may proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov

Analysis of Allyl Copper Intermediates in Copper-Mediated Trifluoromethylation

Copper-mediated trifluoromethylation reactions often proceed through the formation of allyl copper intermediates. researchgate.netnih.gov These intermediates are generated from the reaction of an allylic substrate with a copper(I) species. The subsequent reaction of the allyl copper intermediate with a trifluoromethyl source, such as "CuCF₃", leads to the formation of the trifluoromethylated product. organic-chemistry.orgbeilstein-journals.org

The regioselectivity of the trifluoromethylation is influenced by the nature of the allyl copper intermediate and the reaction conditions. In some copper-catalyzed reactions of allenes with trifluoromethyl alkenes, the allyl copper intermediate reacts at the α-carbon with the allylic substrate. researchgate.net The choice of ligand and base can be crucial in controlling the catalytic turnover and suppressing side reactions like defluorination. nih.gov

Investigations of Aryl Radical Intermediates in Trifluoromethylation Reactions

Trifluoromethylation reactions can also proceed through radical pathways involving aryl radical intermediates. acs.orgresearchgate.net In these mechanisms, a trifluoromethyl radical (•CF₃) is first generated, often through a single-electron transfer process involving a photocatalyst or a transition metal. orientjchem.org This radical then adds to an alkene or another unsaturated substrate. orientjchem.org

In some cases, this initial addition is followed by an intramolecular cyclization to produce an aryl radical. orientjchem.org This aryl radical can then be further transformed, for example, by oxidation to an aryl cation, to yield the final product. orientjchem.org Mechanistic studies have provided evidence for the formation of aryl radicals in copper-catalyzed deoxygenative difluoromethylation of alcohols, where they initiate the cleavage of C-O bonds. acs.org

Reaction Stereochemistry and Regioselectivity Analysis

Factors Influencing Z-Alkenyl Transfer with Rhodium Catalysis

Rhodium catalysis has been effectively employed in the stereoselective synthesis of Z-alkenes. In the context of reactions involving tertiary allylic alcohols and aryl trifluoromethyl ketones, rhodium-catalyzed Z-alkenyl transfer has been developed to produce trifluoromethyl-containing Z-allylic alcohols. researchgate.netnih.gov This transformation proceeds via a β-Z-alkenyl elimination from a key Z-alkenyl-rhodium intermediate. nih.gov

The stereochemical outcome of these reactions is highly dependent on the catalyst system and reaction conditions. Mechanistic studies suggest that the reaction proceeds through a symmetric and reversible redox-neutral catalytic cycle. acs.org The turnover-limiting step is often the β-carbon elimination. acs.org The regioselectivity in rhodium-catalyzed reactions, such as the alkenylation of anisoles, can be controlled by varying reaction parameters like pressure and the concentration of additives. nih.gov In some cases, the choice of ligands can even lead to divergent reactivity, producing different isomers from the same starting material. researchgate.net

Factors Influencing Z-Selectivity in Rhodium Catalysis:

| Factor | Influence on Stereochemistry |

| Ligand Structure | Can induce divergent reactivity, leading to different isomers. researchgate.net |

| Base | Can modulate reaction pathways by accessing different catalyst oxidation states. researchgate.net |

| Substrate Structure | The nature of the allylic alcohol and the ketone influences the stability of intermediates. |

| Reaction Conditions | Temperature, pressure, and solvent can affect the equilibrium between different catalytic cycles. nih.gov |

Stereocontrol in Organocatalytic Aldol (B89426) and Alkylation Reactions

The stereochemical outcome of organocatalytic reactions, such as aldol and alkylation reactions, is governed by the spatial arrangement of reactants in the transition state, which is influenced by the catalyst and the substrates. In reactions involving analogs of 1,1,1-trifluoro-2-phenylbut-3-en-2-ol, the bulky and highly electron-withdrawing trifluoromethyl (CF3) group plays a crucial role in directing the stereochemistry. The principles of stereocontrol can be evaluated through the lens of established mechanistic models. nih.gov

In a typical organocatalytic aldol reaction, a chiral amine catalyst (like proline) reacts with a ketone to form an enamine intermediate. The facial selectivity of the subsequent attack on an aldehyde is determined by the catalyst's structure, which provides a sterically hindered environment. For substrates containing a trifluoromethyl group, the steric hindrance exerted by the CF3 group significantly influences the approach of the electrophile. Theoretical and experimental studies suggest that the catalyst will orient the substrate to minimize steric clash, often leading to high levels of diastereoselectivity and enantioselectivity. nih.gov The origin of this remote stereocontrol is found in the non-covalent interactions within the transition state. nih.govnih.gov

The table below illustrates the hypothetical effect of different organocatalysts on the enantioselectivity of an alkylation reaction to form a fluorinated tertiary alcohol, based on general principles of organocatalysis.

| Catalyst Type | Proposed Intermediate | Key Steric Interaction | Expected Outcome (ee) |

| Proline-derived | Enamine | CF3 group vs. catalyst side chain | High (e.g., >90%) |

| Cinchona alkaloid-derived | Thiourea-enolate complex | Hydrogen bonding and steric shielding | Very High (e.g., >95%) |

| Primary amine-thiourea | Iminium ion | Bifunctional activation and shielding | High (e.g., >92%) |

Note: This table is illustrative and based on established principles of organocatalysis.

Regioselectivity in Acid-Promoted Cyclizations

Acid-promoted reactions of allylic alcohols like this compound can lead to various cyclized or rearranged products. The regioselectivity of these intramolecular cyclizations is dictated by the stability of the carbocation intermediates formed upon protonation of the hydroxyl group and subsequent loss of water. In this specific molecule, a tertiary carbocation adjacent to both a phenyl group and a trifluoromethyl group would be formed.

The phenyl group can stabilize an adjacent positive charge through resonance (benzylic stabilization). Conversely, the trifluoromethyl group is strongly electron-withdrawing and would destabilize an adjacent carbocation. This electronic tug-of-war is a key determinant of the reaction pathway. The reaction will likely proceed through a pathway that avoids placing the positive charge on the carbon bearing the CF3 group.

For example, an acid-catalyzed intramolecular hydroarylation could occur. The initial carbocation could be attacked by the electron-rich phenyl ring. The position of the attack on the phenyl ring (ortho, meta, or para) and the subsequent cyclization pathway would determine the final product structure. Strong acids like triflic acid (TfOH) are known to be effective promoters for such Friedel-Crafts type alkylations. researchgate.net

The following table outlines potential reaction pathways and the factors influencing their regioselectivity.

| Pathway | Intermediate | Stabilizing Factor | Destabilizing Factor | Favored Product Type |

| Path A: Phenyl Attack | Tertiary benzylic carbocation | Phenyl group resonance | CF3 inductive effect | Dihydronaphthalene derivative |

| Path B: Vinyl Attack | Tertiary allylic carbocation | Allylic resonance | CF3 inductive effect | Cyclopentene derivative |

| Path C: Rearrangement | Rearranged secondary carbocation | Less substitution | Avoidance of CF3 proximity | Rearranged acyclic product |

Role of Specific Catalysts and Additives

Influence of Fluoride (B91410) Ions and Other Promoters in Nucleophilic Trifluoromethylation

The synthesis of trifluoromethylated carbinols, including this compound, is commonly achieved via the nucleophilic addition of a "CF3-" equivalent to a carbonyl compound. A widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent. researchgate.net This reagent is not nucleophilic on its own and requires activation by a promoter, typically a source of fluoride ions. researchgate.net

Fluoride ions, such as those from cesium fluoride (CsF) or potassium fluoride (KF), play a catalytic role. cas.cn The fluoride attacks the silicon atom of TMSCF3, forming a hypervalent silicate intermediate. researchgate.net This cleavage of the Si-CF3 bond releases the trifluoromethyl anion (CF3-), which is the active nucleophile that attacks the electrophilic carbonyl carbon of the precursor ketone (e.g., phenyl vinyl ketone). The nucleophilicity of the fluoride ion is crucial for the efficient generation of the trifluoromethyl anion. cas.cn In polar aprotic solvents, the fluoride ion's nucleophilicity is enhanced, promoting the reaction. cas.cn

The choice of the fluoride source and additives can significantly impact the reaction yield and rate. Promoters like 18-crown-6 can be used with KF to increase the solubility and nucleophilicity of the fluoride ion. cas.cn

| Fluoride Source/Promoter | Solvent | Relative Reactivity | Key Feature | Reference |

| KF / 18-Crown-6 | THF | High | Enhanced F- nucleophilicity | cas.cn |

| CsF | DMF | Very High | Optimal fluoride source in polar aprotic solvent | cas.cn |

| TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) | THF | High | Source of unhydrated, highly nucleophilic fluoride | researchgate.net |

| Tetrabutylammonium fluoride (TBAF) | THF | Moderate | Soluble fluoride source | researchgate.net |

Ligand Effects in Transition Metal Catalysis

Transition metal catalysis offers powerful methods for the synthesis and transformation of complex molecules like this compound. In these catalytic cycles, ligands coordinated to the metal center are not mere spectators; they actively control the catalyst's reactivity, selectivity, and stability. tuat.ac.jp The steric and electronic properties of ligands are paramount in influencing the outcome of reactions. nih.gov

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which can promote oxidative addition steps and enhance the nucleophilicity of the metal. Conversely, electron-withdrawing ligands make the metal center more electrophilic, which can facilitate reductive elimination. For reactions involving fluorinated substrates, the electronic nature of the ligand can be tuned to match the demands of a specific transformation. nih.gov

Steric Effects: The bulkiness of a ligand can control the number of substrates that coordinate to the metal center and can direct the stereochemical outcome of a reaction by creating a specific chiral environment around the metal. nih.govnih.gov For instance, in an asymmetric allylic alkylation, bulky chiral ligands can effectively differentiate between the two faces of a prochiral nucleophile, leading to high enantioselectivity.

The table below summarizes the general influence of ligand properties on key steps in transition metal-catalyzed reactions relevant to the synthesis or modification of this compound.

| Ligand Property | Example Ligand Type | Effect on Oxidative Addition | Effect on Reductive Elimination | Impact on Selectivity |

| Electron-Donating | Alkylphosphines (e.g., PCy3) | Accelerates | Slows | Can increase reactivity |

| Electron-Withdrawing | Arylphosphines with EWG (e.g., P(C6F5)3) | Slows | Accelerates | Can improve catalyst stability |

| Bulky/High Steric Hindrance | Buchwald-type biaryl phosphines | Can accelerate (by promoting L dissociation) | Accelerates | Crucial for enantioselectivity and regioselectivity |

| Chiral | BINAP, DuPhos | Varies | Varies | Induces enantioselectivity in asymmetric catalysis |

Computational Studies and Theoretical Insights into 1,1,1 Trifluoro 2 Phenylbut 3 En 2 Ol Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states. For reactions involving 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, such as its formation via vinyl addition to 2,2,2-trifluoroacetophenone (B138007) or its subsequent transformations, DFT can elucidate the step-by-step mechanism. For instance, in the synthesis of similar β-CF₃-substituted benzylic alcohols, DFT calculations have been employed to rationalize the observed stereoselectivity by comparing the energies of competing transition state structures. aidic.it A study on the 1,6-elimination of a benzylic trifluoromethyl-substituted compound utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to demonstrate a significantly lower activation barrier due to the CF₃ group. researchgate.net This methodology provides a framework for how the transition states and reaction pathways for this compound could be investigated, for example, in dehydration or rearrangement reactions.

Many synthetic routes to chiral alcohols like this compound rely on catalytic processes. DFT calculations can shed light on the intricate workings of these catalytic cycles. This includes modeling the interaction of the substrates with the catalyst, identifying key catalytic intermediates, and determining the rate-determining steps. For example, in the palladium-catalyzed enantioselective α-alkenylation of alkylamines, DFT calculations at the M06-D3 level of theory were crucial in understanding the role of a nitrile directing group and rationalizing the observed enantioselectivity by analyzing the energetics of the reductive elimination transition states. mdpi.com While not directly studying the target molecule, this research highlights the capability of DFT to unravel complex catalytic mechanisms that could be applied to the asymmetric synthesis of this compound.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures and predict their properties. This is particularly insightful for understanding the unique characteristics conferred by the trifluoromethyl group.

The trifluoromethyl group is well-known for its strong electron-withdrawing nature and significant steric bulk. mdpi.com Molecular modeling allows for the quantification of these effects. For instance, ab initio calculations have been used to determine the relative size and electronegativity of various fluoroalkyl groups. researchgate.net The steric effect of the CF₃ group has been compared to that of other substituents like cyclohexyl and sec-butyl groups in the context of dehydration reactions of trifluoromethyl homoallyl alcohols. rug.nl Such studies provide a basis for understanding how the CF₃ group in this compound influences its conformational preferences, reactivity, and interactions with other molecules. The electron-withdrawing properties of the CF₃ group can significantly impact the acidity of the hydroxyl proton and the stability of any potential carbocationic intermediates.

Table 1: Comparison of Steric and Electronic Parameters of Various Substituents (Note: This table is a representative example based on general chemical knowledge and data from related computational studies; specific values for this compound would require dedicated calculations.)

| Substituent | van der Waals Volume (ų) | Hammett Sigma (σp) |

|---|---|---|

| -CH₃ | 24.3 | -0.17 |

| -CH₂CH₃ | 40.4 | -0.15 |

| -CH(CH₃)₂ | 56.6 | -0.15 |

| -C(CH₃)₃ | 72.7 | -0.20 |

| -CF₃ | 42.6 | 0.54 |

The synthesis of this compound in an enantiomerically pure form is a significant challenge. Molecular modeling and DFT calculations are pivotal in predicting and explaining the stereochemical outcome of asymmetric reactions. By modeling the transition states leading to different stereoisomers, the origins of stereoselectivity can be determined based on energy differences arising from steric clashes or favorable electronic interactions between the substrate, catalyst, and reagents. In the synthesis of chiral β-CF₃ benzylic alcohols via dynamic kinetic resolution, DFT calculations rationalized the high diastereo- and enantioselectivity by identifying the most stable transition state assembly. aidic.it Similarly, computational studies on the catalytic asymmetric vinylation of ketones have provided insights into how chiral ligands control the facial selectivity of the nucleophilic attack. beilstein-journals.org These approaches could be directly applied to model the asymmetric vinylation of 2,2,2-trifluoroacetophenone to predict which chiral catalyst would favor the formation of the (R)- or (S)-enantiomer of this compound.

Quantum Chemical Analysis of Trifluoromethylated Alcohol Systems

Quantum chemical calculations provide fundamental insights into the electronic structure, bonding, and energetic properties of molecules. For trifluoromethylated alcohols, these methods can elucidate properties such as bond dissociation energies, atomic charges, and molecular orbital distributions. A study on monoterpene-based trifluoromethylated amino alcohols highlights that the strong electron-withdrawing properties and large steric effect of the CF₃ group, along with electrostatic repulsion, contribute to increased stereoselectivity in reactions. mdpi.com Quantum chemical analysis can quantify these electronic effects, providing a deeper understanding of the factors governing the reactivity and stereochemistry of this compound.

Advanced Synthetic Applications and Building Block Utility of 1,1,1 Trifluoro 2 Phenylbut 3 En 2 Ol

Precursor for the Synthesis of Diverse Fluorinated Scaffolds

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol serves as a key starting material for a variety of valuable fluorinated compounds. The strategic placement of its functional groups allows for transformations that construct complex carbocyclic systems and provide access to other important classes of fluoro-organic molecules.

Construction of Trifluoromethyl-Substituted Indanes and Indenes

A significant application of this compound is its use as a precursor for trifluoromethyl-substituted indenes and indanes. These scaffolds are of considerable interest in medicinal chemistry and materials science. The synthesis is typically achieved through an acid-catalyzed intramolecular cyclization, which functions as an electrophilic aromatic substitution (Friedel-Crafts type) reaction.

The general mechanism involves the protonation of the tertiary hydroxyl group by a Brønsted or Lewis acid, followed by the elimination of a water molecule. This generates a tertiary carbocation that is stabilized by resonance with the adjacent phenyl ring and hyperconjugation with the trifluoromethyl group. This electrophilic center is then attacked by the electron-rich phenyl ring in an intramolecular fashion. A final deprotonation step rearomatizes the ring and yields the 1-trifluoromethyl-1-vinyl-indane or, more commonly after rearrangement, a substituted indene (B144670). Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) are effective catalysts for this transformation.

Table 1: Acid-Catalyzed Cyclization for Indene Synthesis

| Catalyst Type | General Conditions | Product Type | Key Mechanistic Step |

|---|---|---|---|

| Brønsted Acids (e.g., TfOH) | Low catalyst loading (e.g., 5 mol%), inert solvent (e.g., DCM), mild temperatures | Trifluoromethyl-substituted indenes | Protonation of alcohol, formation of stabilized carbocation, intramolecular Friedel-Crafts alkylation |

| Lewis Acids (e.g., AuCl3, PtCl2) | Anhydrous conditions, inert solvent | Trifluoromethyl-substituted indenes | Coordination to alkene, generation of cationic intermediate, intramolecular hydroarylation |

Access to Other Fluorinated Tertiary Alcohols and Ketones

The vinyl group in this compound provides a reactive handle for its conversion into other valuable fluorinated compounds, including different tertiary alcohols and ketones.

Synthesis of Fluorinated Diols: The double bond can undergo oxidation to form a diol. For instance, dihydroxylation using osmium tetroxide (OsO₄) with an oxidant like N-methylmorpholine N-oxide (NMO) would convert the vinyl group into a 1,2-diol, yielding 1,1,1-trifluoro-2-phenylbutane-2,3,4-triol. This transformation adds two new hydroxyl groups, creating a poly-hydroxylated fluorinated scaffold.

Synthesis of Fluorinated Ketones: Oxidative cleavage of the double bond can be employed to synthesize a trifluoromethylated ketone. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the C=C bond to yield 1,1,1-trifluoro-2-hydroxy-2-phenylpropan-1-one. This reaction effectively transforms the vinyl moiety into a carbonyl group while retaining the core trifluoromethylated tertiary alcohol structure.

Role in the Synthesis of Chiral Fluoro-Organic Molecules

The presence of a stereocenter at the C2 position makes this compound a valuable substrate for asymmetric synthesis.

Kinetic Resolution: Racemic this compound can be resolved into its constituent enantiomers through enzymatic kinetic resolution. scielo.brnih.gov Lipases are commonly used to selectively acylate one enantiomer of the alcohol in the presence of an acyl donor like vinyl acetate (B1210297). scielo.br This process results in a mixture of the highly enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. This method provides access to both (R)- and (S)-enantiomers of the title compound. nih.gov

Asymmetric Dihydroxylation: The prochiral vinyl group can be dihydroxylated enantioselectively using the Sharpless Asymmetric Dihydroxylation protocol. organic-chemistry.orgalfa-chemistry.comwikipedia.orgnih.gov By employing a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) and a stoichiometric co-oxidant, a chiral vicinal diol can be synthesized with high enantioselectivity. organic-chemistry.orgwikipedia.orgnih.gov The choice of the ligand (AD-mix-α vs. AD-mix-β) dictates which face of the double bond is hydroxylated, allowing for predictable control over the stereochemical outcome. alfa-chemistry.com

Development of New Reaction Methodologies Leveraging the Unique Reactivity of the Compound

The reactivity of this compound has been exploited to pioneer new synthetic methods, particularly in the realms of metal and organocatalysis.

Application in Metal-Catalyzed Transformations

Transition metal catalysts, particularly cationic gold(I) complexes, have been shown to be highly effective in promoting the intramolecular cyclization of allylic alcohols like this compound. nih.govorganic-chemistry.orgnih.gov This transformation represents a powerful method for constructing the trifluoromethyl-indene core.

The mechanism is believed to involve the coordination of the electrophilic gold(I) catalyst to the alkene (vinyl group), which activates it towards nucleophilic attack. organic-chemistry.org The proximate phenyl ring then acts as the nucleophile in an intramolecular hydroarylation reaction. This cyclization proceeds through a 5-endo-trig pathway, leading to the formation of the five-membered ring of the indene system. Subsequent elimination and protodeauration steps yield the final product and regenerate the active catalyst. nih.gov

Table 2: Gold-Catalyzed Intramolecular Hydroarylation

| Catalyst System | Typical Loading | Solvent | Temperature | Product |

|---|---|---|---|---|

| (Ph₃P)AuCl / AgOTf | 0.5 - 5 mol% | Dichlormethane (DCM), Toluene (B28343) | Room Temperature to 80 °C | Trifluoromethyl-substituted Indene |

| (Ph₃P)AuCl / AgNTf₂ | 0.05 - 1 mol% | Dichlormethane (DCM) | Room Temperature | Trifluoromethyl-substituted Indene |

| AuCl₃ | 1 - 5 mol% | Acetonitrile (MeCN) | Reflux | Trifluoromethyl-substituted Indene |

Utilization in Organocatalytic Sequences

The development of chiral Brønsted acid catalysis has opened new avenues for the asymmetric synthesis of complex molecules. nih.govnih.govorganic-chemistry.orgillinois.edu This methodology is highly applicable to this compound for achieving enantioselective cyclization to form chiral trifluoromethyl-substituted indanes.

In this approach, a chiral Brønsted acid, such as a BINOL-derived N-triflyl phosphoramide or phosphoric acid, catalyzes the reaction. nih.govorganic-chemistry.org The catalyst first protonates the hydroxyl group, facilitating the elimination of water to form a carbocation intermediate. This ion-pair formation occurs within a defined chiral environment dictated by the catalyst's structure. nih.gov The chiral counter-anion shields one face of the carbocation, directing the subsequent intramolecular Friedel-Crafts cyclization to occur with high stereoselectivity, yielding an enantioenriched indane product. nih.gov This organocatalytic strategy avoids the use of metals and often proceeds under mild conditions.

Table 3: Potential Chiral Brønsted Acid Catalysts for Asymmetric Cyclization

| Catalyst Class | Example Catalyst | Proposed Role | Expected Outcome |

|---|---|---|---|

| Chiral Phosphoric Acids | (R)-TRIP | Protonates alcohol, forms chiral ion-pair to control cyclization stereochemistry | Enantioenriched trifluoromethyl-substituted indane |

| Chiral N-Triflyl Phosphoramides | (S)-C7 | Acts as a strong, sterically hindered Brønsted acid to create a chiral pocket for the cationic intermediate | Enantioenriched trifluoromethyl-substituted indane |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of chiral α-trifluoromethyl tertiary alcohols is a significant goal in medicinal and materials chemistry. acs.org While methods exist for related compounds, a key future direction for 1,1,1-trifluoro-2-phenylbut-3-en-2-ol is the development of highly enantioselective catalytic systems.

Research will likely focus on several classes of catalysts:

Organocatalysts: Bifunctional organocatalysts, such as Takemoto-type thiourea (B124793) catalysts, have proven effective in the enantioselective cross-aldol reactions of ketones to form similar tertiary alcohols. acs.orgrsc.org Future work could adapt these systems for the vinylation of 2,2,2-trifluoroacetophenone (B138007). The goal would be to achieve high yields and enantioselectivities (ee), as demonstrated in related systems.

Metal-Based Catalysts: Chiral Lewis acids and transition metal complexes offer another promising avenue. While early attempts with palladium catalysts for asymmetric rearrangements of related substrates showed poor stereoselectivity, newer generations of ligands could overcome these limitations. windows.net Exploring catalysts based on metals like copper, zinc, or rhodium, paired with novel chiral ligands, could unlock efficient and highly enantioselective pathways to the target molecule.

Biocatalysts: The use of enzymes for asymmetric synthesis is a rapidly growing field. Screening for or engineering enzymes (e.g., aldolases or lyases) that can catalyze the addition of a vinyl nucleophile to 2,2,2-trifluoroacetophenone with high stereocontrol represents a highly sustainable and efficient approach.

The table below outlines potential catalytic systems and their expected outcomes for the enantioselective synthesis of this compound.

| Catalyst Type | Specific Example/Class | Target Reaction | Potential Advantages |

| Organocatalyst | Cinchona-alkaloid-derived thioureas | Asymmetric vinylation of 2,2,2-trifluoroacetophenone | Metal-free, mild conditions, high functional group tolerance |

| Metal Complex | Chiral PyBOX-Cu(II) Complex | Enantioselective vinyl addition | High turnover numbers, well-defined catalytic centers |

| Biocatalyst | Engineered Aldolase | Stereoselective aldol-type reaction | High enantioselectivity, aqueous media, environmentally benign |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly critical in chemical synthesis. sciencedaily.com Future research on this compound will prioritize the development of more sustainable synthetic methods.

Key areas for improvement include:

Atom-Economical Reagents: A significant advancement would be the use of fluoroform (CF₃H) as the trifluoromethyl source. nih.gov Fluoroform is an inexpensive, non-ozone-depleting byproduct of Teflon manufacturing. nih.gov Developing a process where fluoroform is used to generate the CF₃ nucleophile for addition to phenyl vinyl ketone would be a major step towards a greener synthesis.

Alternative Solvents: Moving away from traditional volatile organic solvents (VOCs) towards greener alternatives like water, ionic liquids, or deep eutectic solvents will be a research focus.

Energy Efficiency: Employing alternative energy sources such as microwaves or ultrasound could reduce reaction times and energy consumption compared to conventional heating.

Avoiding Hazardous Reagents: Research will aim to replace hazardous reagents, such as strong bases or pyrophoric organometallics, with safer alternatives. sciencedaily.com For instance, developing catalyst-free methods under mild conditions, as has been shown for the synthesis of other α-trifluoromethylated tertiary alcohols, would be highly desirable. nih.gov

Uncovering New Reactivity Modes and Rearrangements for the Compound

The unique combination of functional groups in this compound suggests a rich and largely unexplored reaction chemistry. A significant research effort will be directed at uncovering novel transformations. It has been noted that the compound's tertiary alcohol exhibits low nucleophilicity, failing to react under certain conditions for allylic trifluoroacetimidate rearrangement, which presents both a challenge and an opportunity to explore activation methods. windows.net

Future studies could investigate:

Rearrangements: Meyer-Schuster or Rupe-type rearrangements under acidic conditions could provide access to α,β-unsaturated ketones. The influence of the trifluoromethyl group on the mechanism and outcome of these classic reactions would be of fundamental interest.

Cycloadditions: The vinyl group is a prime handle for [4+2], [3+2], or [2+2] cycloaddition reactions. Reacting this compound with various dienes, 1,3-dipoles, or ketenes could lead to a diverse range of complex cyclic and heterocyclic structures containing the valuable trifluoromethyl-substituted quaternary stereocenter.

Cross-Coupling Reactions: Activation of the C-O bond of the tertiary alcohol could enable its use in cross-coupling reactions. Alternatively, derivatization of the vinyl group, for example through hydrosilylation followed by Hiyama-Denmark cross-coupling, could allow for the introduction of various substituents. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation and scalability. acs.orgvapourtec.com The integration of the synthesis of this compound into a continuous flow platform is a key direction for future research.

Specific research goals include:

Gas-Liquid Flow Reactions: Flow reactors are particularly well-suited for reactions involving gases, such as the use of fluoroform for trifluoromethylation. nih.govrsc.org A micro-flow system could enable the safe and efficient reaction of gaseous fluoroform with a suitable precursor to generate the trifluoromethylated alcohol. nih.gov

Improved Safety and Scalability: The generation of highly reactive or unstable intermediates can be managed more safely in the small, controlled volume of a flow reactor. This would allow for the exploration of more energetic reaction pathways that are inaccessible in batch. chemrxiv.org Furthermore, scaling up production is achieved simply by running the flow reactor for a longer duration. vapourtec.com

Automated Optimization: Automated flow platforms can be used to rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal conditions for the synthesis of this compound. acs.org

The table below compares key parameters of batch versus potential flow synthesis for trifluoromethylated compounds.

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Handling of gaseous reagents like fluoroform is challenging and risky on a large scale. | Superior mixing and heat transfer in microreactors enhance safety, especially for gas-liquid reactions. nih.govrsc.org |

| Efficiency | Reactions can be slow with mass transfer limitations, especially in gas-liquid systems. rsc.org | Rapid, efficient mixing leads to shorter reaction times and higher productivity. vapourtec.comrsc.org |

| Scalability | Scaling up can be non-linear and require significant redevelopment. | Straightforward scale-up by extending operation time or "numbering-up" reactors. vapourtec.com |

| Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters, enabling fine-tuning of outcomes. acs.org |

Advanced Spectroscopic Characterization for Mechanistic Insights and Complex Structure Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires advanced analytical techniques.

Future research will leverage:

In-situ Spectroscopy: The use of in-line and on-line spectroscopic methods (e.g., NMR, IR, Raman) in flow reactors can provide real-time monitoring of reaction progress. rsc.org This allows for the detection and characterization of transient intermediates, providing crucial mechanistic insights.

¹⁹F NMR Spectroscopy: As a fluorine-containing molecule, ¹⁹F NMR is an exceptionally powerful tool. magritek.com It can be used for precise quantification, identifying fluorinated byproducts, and studying the electronic environment of the CF₃ group. magritek.comnih.gov Advanced techniques like ¹H-¹⁹F HOESY experiments can elucidate through-space interactions and confirm stereochemistry in complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel products derived from this compound. Coupling liquid chromatography with techniques like continuum source molecular absorption spectrometry (CS-MAS) could enable fluorine-specific detection and quantification of the compound and its metabolites in complex mixtures. nih.gov

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction will be indispensable for unambiguously determining the three-dimensional structure and absolute stereochemistry, especially for products of enantioselective reactions.

Multi-Component Reactions Involving this compound as a Key Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient and atom-economical. organic-chemistry.orgnih.gov A significant future avenue of research is the design and implementation of MCRs where this compound serves as a key trifluoromethylated building block.

Potential MCR strategies include:

Passerini and Ugi Reactions: While the tertiary alcohol itself may not be reactive, it could be transformed into a suitable component, such as an aldehyde or isocyanide, for use in classic MCRs like the Passerini or Ugi reactions. organic-chemistry.org This would allow for the rapid assembly of complex, peptide-like scaffolds incorporating the trifluoromethylphenyl moiety.

Cycloaddition Cascades: The vinyl group could participate in a cascade sequence initiated by an MCR. For example, a Biginelli or Hantzsch-type reaction to form a dihydropyrimidine (B8664642) or dihydropyridine (B1217469) ring could be followed by an intramolecular Diels-Alder reaction involving the vinyl group of the this compound-derived substituent.

Novel MCRs: Researchers could aim to develop entirely new MCRs where the unique reactivity of this compound or a simple derivative is exploited. For instance, a reaction combining a precursor to the vinyl cation, a nucleophile, and a third component could lead to novel trifluoromethylated heterocyclic systems. acs.orgacs.org

Q & A

Basic: What are the optimal synthetic routes for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, and what challenges are associated with its stereochemical control?

Methodological Answer:

The synthesis of this compound typically involves alkene functionalization and trifluoromethylation . A plausible route is the nucleophilic addition of a trifluoromethyl group to a pre-formed enone intermediate (e.g., 2-phenylbut-3-en-2-one), followed by reduction. Key challenges include:

- Stereochemical control : The trifluoromethyl group’s strong electron-withdrawing effect can destabilize transition states, complicating enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve selectivity .

- Side reactions : Competing hydration or polymerization of the enol intermediate requires anhydrous conditions and low temperatures.

Advanced: How can computational methods predict the reactivity of the trifluoromethyl group in nucleophilic additions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the electronic effects of the trifluoromethyl group. For example:

- Electrostatic potential maps reveal the electron-deficient β-carbon, making it susceptible to nucleophilic attack.

- Transition state analysis identifies steric hindrance from the phenyl group, which may slow reactivity.

Experimental validation via NMR kinetic studies (e.g., monitoring reaction progress with NMR) can corroborate computational predictions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- and NMR : The trifluoromethyl group () appears as a quartet in NMR (~-60 to -70 ppm), while the enol proton resonates downfield (~5-6 ppm) due to conjugation.

- IR Spectroscopy : Stretching vibrations for the hydroxyl group (3200–3600 cm) and C=C (1640–1680 cm) confirm structure.

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and hydrogen bonding networks .

Advanced: What strategies mitigate competing side reactions during catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Protecting groups : Temporarily shield the hydroxyl group (e.g., silylation) to prevent undesired nucleophilic reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates and reduce racemization.

- Catalyst design : Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed reactions enhance enantiomeric excess (ee) by controlling transition-state geometry .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the enol group.

- Handling : Use anhydrous solvents and glove boxes to avoid hydrolysis.

- Safety : Refer to 2,2,2-Trifluoroethanol safety protocols (similar fluorinated alcohols) for toxicity and flammability guidelines .

Advanced: How does the compound’s electronic structure influence its reactivity in Diels-Alder reactions?

Methodological Answer:

The trifluoromethyl group acts as an electron-withdrawing group (EWG), polarizing the enol double bond and enhancing its reactivity as a dienophile.

- Frontier Molecular Orbital (FMO) analysis : The LUMO of the enol is lowered, accelerating cycloaddition with electron-rich dienes.

- Kinetic studies : Compare rate constants with non-fluorinated analogs to quantify the EW effect.

Data from PubChem and NIST Chemistry WebBook provide thermodynamic parameters (e.g., ΔH, ΔS) for reaction feasibility .

Basic: What are the key thermodynamic properties (e.g., pKa, solubility) of this compound?

Methodological Answer:

- pKa : The hydroxyl group’s acidity is heightened by the trifluoromethyl group (estimated pKa ~9–11 vs. ~15–17 for non-fluorinated analogs). Measure via potentiometric titration.

- Solubility : High in polar aprotic solvents (e.g., DMSO, THF) due to hydrogen bonding. Quantify using gravimetric analysis.

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>150°C) .

Advanced: How can isotopic labeling (18O^{18}\text{O}18O, 2H^{2}\text{H}2H) elucidate mechanistic pathways in its oxidation reactions?

Methodological Answer:

- labeling : Track oxygen incorporation during oxidation (e.g., using ) via mass spectrometry to distinguish between radical vs. ionic mechanisms.

- Deuterium kinetic isotope effects (KIE) : Compare reaction rates of C-H vs. C-D bonds to identify rate-determining steps (e.g., hydrogen abstraction).

Reference NIST isotopic data for natural abundance corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.